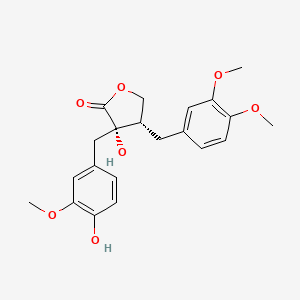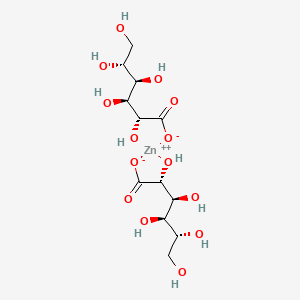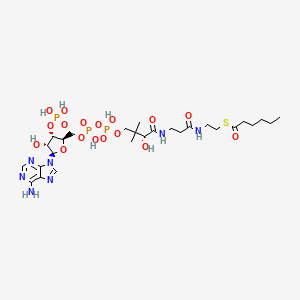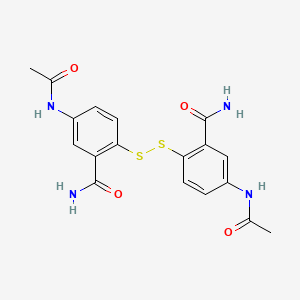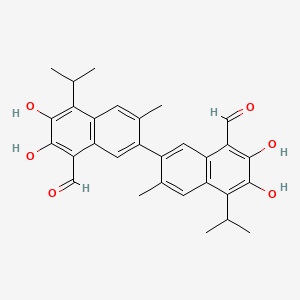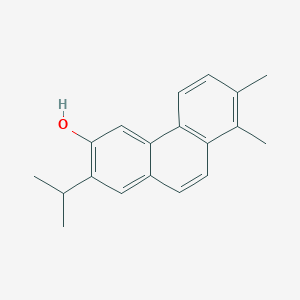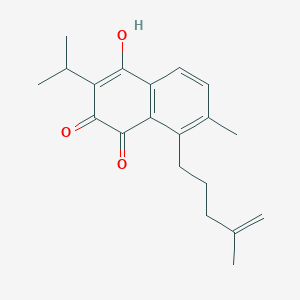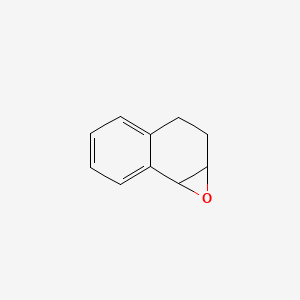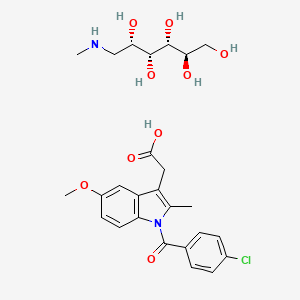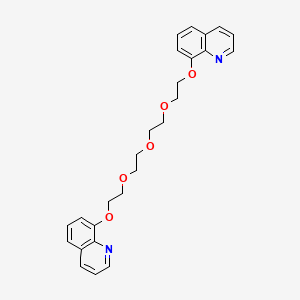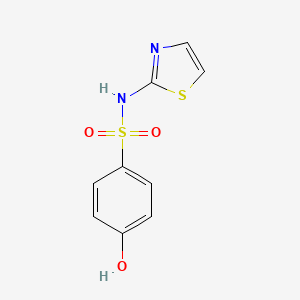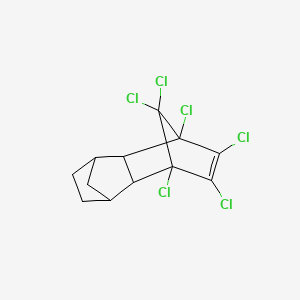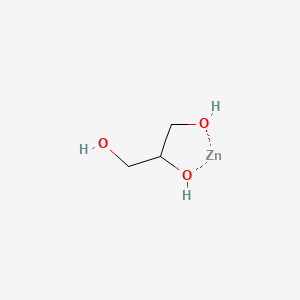
Glyzinc
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photostabilization of PVC
Glyzinc has been investigated for its use as a light stabilizer in polyvinyl chloride (PVC). Studies show that Glyzinc effectively enhances the photostabilization of PVC. It exhibits a synergistic effect when used with Tinuvin770, improving the mechanical properties and color stability of PVC after aging. The optimal photostabilization is achieved when Glyzinc and Tinuvin770 are used in a 2:3 weight ratio (Shen Xiong-jun, 2011).
Neuroprotection in Ischemic Injury
Glyzinc has demonstrated neuroprotective effects in models of ischemic injury. It has been found to improve motor function, reduce apoptotic neuron numbers, and decrease inflammatory cytokines in rat spinal cord ischemia models. Glyzinc reduces the release of the nuclear protein HMGB1, which plays a key role in the ischemic injury process (G. Gong et al., 2011).
Interaction with RNA
Glyzinc's interaction with RNA has been a subject of study. It binds RNA through G-C and A-U base pairs as well as the backbone phosphate group. This interaction can influence RNA aggregation and maintains RNA in the A-family structure. This finding is significant for understanding how Glyzinc interacts at the molecular level (S. Nafisi, F. Manouchehri, M. Bonsaii, 2012).
Antiviral Activity Against Hepatitis C
Glyzinc has been studied for its antiviral activity, particularly against the Hepatitis C Virus (HCV). It reduces infectious HCV production and inhibits the release of virus particles. This inhibition may be due to Glyzinc's effect on phospholipase A2, suggesting its potential as a novel anti-HCV agent (Yoshihiro Matsumoto et al., 2013).
Therapeutic Potential in Neurological Disorders
Glyzinc's role in various neurological disorders has been explored due to its anti-inflammatory and antioxidant properties. It inhibits the pro-inflammatory cytokine-like activity of HMGB1, contributing to improvements in conditions like traumatic brain injury, neuroinflammation, epileptic seizures, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Its effects are attributed to the attenuation of neuronal damage by inhibiting HMGB1 expression and reducing inflammatory cytokines (Y. Paudel et al., 2020).
Influence on Cell Membrane Properties
Glyzinc influences the permeability and elasticity of cell membranes, which has implications for drug delivery. It increases membrane permeability and decreases the elasticity modulus, even at micromolar concentrations. These effects provide insights into the bioavailability enhancement of some drugs in the presence of glyzinc and its own biological activity (O. Selyutina et al., 2016).
Amelioration of Psoriasis-like Skin Lesions
Glyzinc has shown effectiveness in reducing psoriasis-like skin inflammation. It inhibits TNF-α-induced intercellular adhesion molecule 1 (ICAM-1) expression and suppresses the NF-κB/MAPK signaling pathway in keratinocytes. This finding suggests the potential use of Glyzinc as an anti-psoriasis drug (H. Xiong et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
propane-1,2,3-triol;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3.Zn/c4-1-3(6)2-5;/h3-6H,1-2H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGQZEKJTHEMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O.[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyzinc | |
CAS RN |
16754-68-0, 87189-24-0 | |
| Record name | Glyzinc | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016754680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc monoglycerolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087189240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyzinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Methylphenyl)sulfonyl-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetonitrile](/img/structure/B1215075.png)
![N-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-pyridinecarboxamide](/img/structure/B1215076.png)
